molecular formula C10H7IN2 B1666336 4-Iodo-6-phenylpyrimidine CAS No. 41270-96-6

4-Iodo-6-phenylpyrimidine

Numéro de catalogue: B1666336
Numéro CAS: 41270-96-6
Poids moléculaire: 282.08 g/mol
Clé InChI: ZTCJXHNJVLUUMR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 4-Iodo-6-phénylpyrimidine implique généralement l'iodation de la 6-phénylpyrimidine. Une méthode courante comprend la réaction de la 6-phénylpyrimidine avec de l'iode et un agent oxydant approprié dans des conditions contrôlées . La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou l'acétonitrile, et la température est maintenue autour de la température ambiante à des températures légèrement élevées.

Méthodes de production industrielle

La production industrielle de la 4-Iodo-6-phénylpyrimidine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions réactionnelles afin de garantir un rendement élevé et une pureté optimale. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre les niveaux de pureté souhaités .

Applications De Recherche Scientifique

Rheumatoid Arthritis Treatment

Recent studies have demonstrated that 4-IPP exhibits significant anti-inflammatory properties, particularly in the context of rheumatoid arthritis (RA). In vitro experiments showed that 4-IPP inhibited the proliferation, migration, and invasion of fibroblast-like synoviocytes (FLSs), which are critical in RA pathology. The compound was also found to reduce the expression of pro-inflammatory cytokines and inhibit MIF-induced activation of MAPK signaling pathways (ERK, JNK, and p38) .

To enhance its therapeutic efficacy, researchers developed a delivery system using poly(lactic-co-glycolic acid) (PLGA) nanospheres. This system not only protected 4-IPP from degradation but also controlled its release, leading to improved local concentrations in inflamed tissues. In a collagen-induced RA rat model, treatment with 4-IPP-loaded PLGA nanospheres resulted in reduced joint swelling and cartilage destruction .

Head and Neck Squamous Cell Carcinoma

4-IPP has shown potential in cancer therapy by targeting MIF overexpression in head and neck squamous cell carcinomas. Studies indicated that treatment with 4-IPP inhibited the proliferation and invasiveness of SCCVII squamous carcinoma cells. The compound was effective in reducing tumor cell cycle progression and promoting apoptosis .

Osteolytic Bone Disorders

In the context of osteolytic bone disorders such as osteoporosis, 4-IPP has been demonstrated to inhibit receptor activator of NF-κB ligand (RANKL)-induced osteoclastogenesis while enhancing osteoblast-mediated mineralization. This dual action was attributed to the suppression of the p65/NF-κB signaling pathway, which is crucial for osteoclast differentiation . In murine models, 4-IPP treatment mitigated bone loss associated with estrogen deficiency and protected against titanium particle-induced calvarial bone destruction .

Spinal Cord Injury Research

In studies involving spinal cord injury (SCI), administration of 4-IPP has been shown to facilitate recovery by reducing inflammation at the injury site. In a rat model, intrathecal injection of 4-IPP following SCI resulted in decreased levels of pro-inflammatory cytokines and improved functional recovery . This suggests that 4-IPP could be a valuable therapeutic agent for managing inflammation associated with spinal injuries.

Data Tables

Application AreaMechanism of ActionKey Findings
Rheumatoid ArthritisInhibits FLS proliferation; reduces pro-inflammatory cytokinesReduced joint swelling and cartilage destruction in models
Cancer (Head & Neck SCC)Inhibits MIF; reduces cell cycle progressionDecreased proliferation and invasiveness of cancer cells
Osteolytic Bone DisordersInhibits RANKL-induced osteoclastogenesisEnhanced osteoblast activity; reduced bone loss
Spinal Cord InjuryReduces inflammation at injury siteImproved recovery and decreased cytokine levels

Activité Biologique

4-Iodo-6-phenylpyrimidine (4-IPP) is a small molecule that has garnered attention for its biological activity, particularly as an inhibitor of macrophage migration inhibitory factor (MIF). MIF is a cytokine involved in various inflammatory processes and has been implicated in cancer progression. This article reviews the biological activity of 4-IPP, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

4-IPP functions primarily as a suicide substrate for MIF, covalently modifying its N-terminal proline. This modification inhibits MIF's enzymatic activity, which is crucial for its role in promoting cancer cell migration and inflammation. Studies have demonstrated that 4-IPP is significantly more potent than the prototypical MIF inhibitor ISO-1, exhibiting an IC50 that is approximately 5 to 10 times lower in blocking MIF-dependent catalysis and cell migration in lung adenocarcinoma models .

In Vitro Studies

In vitro experiments have shown that 4-IPP effectively reduces the proliferation, migration, and invasion of fibroblast-like synoviocytes (FLSs) derived from rheumatoid arthritis (RA) patients. It also suppresses the secretion of pro-inflammatory cytokines such as COX2 and PGE2. Notably, 4-IPP was shown to inhibit the phosphorylation of MAPK pathways (ERK, JNK, and p38), which are critical in mediating inflammatory responses .

Table 1: In Vitro Effects of 4-IPP on Cellular Functions

Cellular FunctionEffect of 4-IPPReference
ProliferationInhibited
MigrationInhibited
InvasionInhibited
Pro-inflammatory CytokinesReduced secretion
MAPK Pathway ActivationInhibited

In Vivo Studies

In vivo studies utilizing collagen-induced rheumatoid arthritis (CIA) rat models demonstrated that 4-IPP delivered via lactic-co-glycolic acid (PLGA) nanospheres resulted in significant reductions in joint swelling and cartilage destruction. The sustained-release formulation improved local concentrations of 4-IPP at inflammatory sites, enhancing its therapeutic efficacy while maintaining a high degree of biosafety .

Table 2: In Vivo Efficacy of 4-IPP in CIA Models

Treatment MethodOutcomeReference
PLGA NanospheresReduced joint swelling
Daily Injection (1 mg)Inhibited MIF activity
DurationEffective over multiple days

Case Studies

Several case studies have highlighted the potential of 4-IPP in treating inflammatory diseases and cancer:

  • Rheumatoid Arthritis : A study demonstrated that local administration of 4-IPP significantly reduced synovial inflammation and cartilage destruction in RA models .
  • Lung Adenocarcinoma : Research indicated that treatment with 4-IPP led to over a 50% reduction in cell migration for A549 lung adenocarcinoma cells, showcasing its potential as an anti-cancer agent .

Propriétés

IUPAC Name

4-iodo-6-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCJXHNJVLUUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41270-96-6
Record name 41270-96-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-6-phenylpyrimidine
Reactant of Route 2
4-Iodo-6-phenylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Iodo-6-phenylpyrimidine
Reactant of Route 4
4-Iodo-6-phenylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Iodo-6-phenylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-Iodo-6-phenylpyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.